molecular formula C11H13NO3 B11763776 3-Methyl-1-(3-nitrophenyl)butan-2-one

3-Methyl-1-(3-nitrophenyl)butan-2-one

Cat. No.: B11763776
M. Wt: 207.23 g/mol
InChI Key: DHPHRWMVHCTTCX-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-nitrophenyl)butan-2-one is a ketone derivative featuring a 3-nitrophenyl substituent at the 1-position of a 3-methylbutan-2-one backbone. Its molecular structure combines the electron-withdrawing nitro group (-NO₂) with a ketone functionality, rendering it distinct in reactivity and physicochemical behavior compared to non-nitrated analogs. Potential applications include roles as intermediates in pharmaceutical synthesis (e.g., nitro-to-amine reduction pathways) or explosives research due to the nitro group’s energetic properties.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-methyl-1-(3-nitrophenyl)butan-2-one

InChI

InChI=1S/C11H13NO3/c1-8(2)11(13)7-9-4-3-5-10(6-9)12(14)15/h3-6,8H,7H2,1-2H3

InChI Key

DHPHRWMVHCTTCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-nitrophenyl)butan-2-one can be achieved through several methods. One common approach involves the condensation reaction of isopropanol and acetone under acidic catalysis . Another method includes the reaction of alkyl iodide and isopropanol to generate isopropyl acetate, followed by acid-catalyzed hydrolysis to obtain the desired product .

Industrial Production Methods

Industrial production of 3-Methyl-1-(3-nitrophenyl)butan-2-one typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-nitrophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functionalized products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-Methyl-1-(3-aminophenyl)butan-2-one, while oxidation can produce carboxylic acids.

Scientific Research Applications

3-Methyl-1-(3-nitrophenyl)butan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-nitrophenyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carbonyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their functional differences:

3-Methyl-1-phenyl-2-butanone (CAS 2893-05-2): Lacks the nitro group, featuring a simple phenyl ring instead. This reduces polarity and reactivity compared to the nitrated derivative .

4-(4-Hydroxyphenyl)butan-2-one (CAS 5471-51-2): Substitutes the nitro group with a hydroxyl (-OH) group at the para position, enabling hydrogen bonding and increased solubility in polar solvents .

1-(2-Hydroxyphenyl)-3-methylbutan-1-one (CAS 19019-21-7): Positions the hydroxyl group ortho to the ketone, altering steric and electronic interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
3-Methyl-1-(3-nitrophenyl)butan-2-one C₁₁H₁₃NO₃ 207.23 Ketone, Nitro High melting point (>100°C), low water solubility, polar
3-Methyl-1-phenyl-2-butanone C₁₁H₁₄O 162.23 Ketone, Phenyl Liquid at RT, fragrant odor, moderate polarity
4-(4-Hydroxyphenyl)butan-2-one C₁₀H₁₂O₂ 164.20 Ketone, Hydroxyl Solid, hydrogen-bonding capacity, higher water solubility
1-(2-Hydroxyphenyl)-3-methylbutan-1-one C₁₁H₁₄O₂ 178.23 Ketone, Hydroxyl High purity (≥95%), stable crystalline form

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